molecular formula C10H19NO3 B3062146 8(S)-Amino-2(R)-methyl-7-oxononanoic acid CAS No. 181886-81-7

8(S)-Amino-2(R)-methyl-7-oxononanoic acid

Cat. No. B3062146
CAS RN: 181886-81-7
M. Wt: 201.26 g/mol
InChI Key: YBWPFLPQZXWNNM-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8(S)-Amino-2(R)-methyl-7-oxononanoic acid is a natural product found in Streptomyces diastaticus with data available.

Scientific Research Applications

Inhibition of Leukotriene-A4 Hydrolase

8(S)-Amino-2(R)-methyl-7-oxononanoic acid has been identified as an inhibitor of leukotriene-A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene-B4, which is a potent inflammatory mediator. This compound was isolated from the soil-borne microorganism Streptomyces diastaticus and its structure is related to 7-keto-8-aminopelargonic acid, a biosynthetic precursor of biotin (Parnas et al., 1996).

Genetic Incorporation into Proteins

This compound has been genetically incorporated into proteins in Escherichia coli using a specialized tRNA synthetase/pylT pair. Its unique reactivity with hydrazide- and alkoxyamine-bearing compounds allows for site-specific protein labeling under physiological conditions (Huang et al., 2010).

Biotin Biosynthesis

8-Amino-7-oxononanoate synthase, an enzyme catalyzing the first committed step in biotin biosynthesis, uses 8(S)-amino-7-oxononanoate as a substrate. Studies on its mechanism have been conducted using spectroscopic, kinetic, and crystallographic techniques, revealing insights into the enzyme's structure and function (Webster et al., 2000).

Inhibitor of Mycobacterium tuberculosis Enzyme

It's also been shown that 8(S)-amino-7-oxononanoate acts as an inhibitor of 7,8-diaminopelargonic acid aminotransferase, a potential drug target in Mycobacterium tuberculosis. This opens up possibilities for new antimycobacterial drugs (Mann et al., 2009).

properties

CAS RN

181886-81-7

Product Name

8(S)-Amino-2(R)-methyl-7-oxononanoic acid

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2R,8S)-8-amino-2-methyl-7-oxononanoic acid

InChI

InChI=1S/C10H19NO3/c1-7(10(13)14)5-3-4-6-9(12)8(2)11/h7-8H,3-6,11H2,1-2H3,(H,13,14)/t7-,8+/m1/s1

InChI Key

YBWPFLPQZXWNNM-SFYZADRCSA-N

Isomeric SMILES

C[C@H](CCCCC(=O)[C@H](C)N)C(=O)O

SMILES

CC(CCCCC(=O)C(C)N)C(=O)O

Canonical SMILES

CC(CCCCC(=O)C(C)N)C(=O)O

Other CAS RN

181886-81-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8(S)-Amino-2(R)-methyl-7-oxononanoic acid
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8(S)-Amino-2(R)-methyl-7-oxononanoic acid
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Reactant of Route 6
8(S)-Amino-2(R)-methyl-7-oxononanoic acid

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